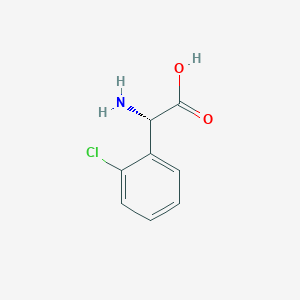

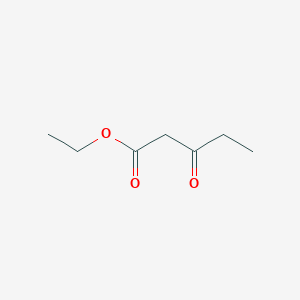

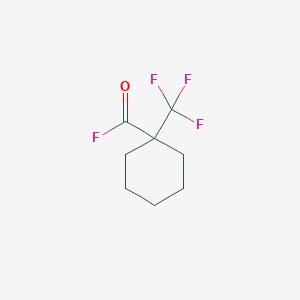

![molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0](/img/structure/B118824.png)

D-[4-13C]Glucose

Descripción general

Descripción

D-[4-13C]Glucose is a form of glucose, a simple sugar that is an essential energy source for many organisms . It is a monosaccharide, which means it is a simple sugar. It is one of the two stereoisomers of glucose, and is the one that is biologically active . It is found in fruits and honey and is the major free sugar circulating in the blood of higher animals . It is synthesized by the process, gluconeogenesis, in the liver and kidney .

Synthesis Analysis

D-Glucose is synthesized through a complex metabolic process that involves multiple enzymatic steps regulated by myriad factors, including substrate concentrations, the redox state, activation and inhibition of specific enzyme steps, and hormonal modulation . It is synthesized by the process, gluconeogenesis, in the liver and kidney .Molecular Structure Analysis

D-Glucose is an aldohexose, which means it is a six-carbon sugar with a terminal aldehyde group . It contains four asymmetrical carbon atoms in its structure . The configurations for each of the chiral carbons, C2 - C5, are shown in the projection formula .Chemical Reactions Analysis

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .Physical And Chemical Properties Analysis

Glucose is a simple sugar that can be solid or liquid, has a sweet taste, and has no odor . It has a melting point of 1460℃ - 1500℃ and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .Aplicaciones Científicas De Investigación

Metabolic Tracer Studies

D-[4-13C]Glucose is often used in metabolic tracer studies . These studies involve tracking the path of a labeled compound through a series of biochemical reactions. The 13C label allows researchers to follow the glucose molecule as it is metabolized, providing valuable insights into metabolic pathways .

Fatty Acid Synthesis

D-[4-13C]Glucose can be used to study fatty acid synthesis . By tracking the 13C label, researchers can determine how glucose contributes to the production of fatty acids. This can be particularly useful in studying diseases like obesity and diabetes, where fatty acid metabolism is often disrupted .

Minimal Media Reagent

In microbiology, D-[4-13C]Glucose can be used as a minimal media reagent . Minimal media are types of growth media that contain the minimum nutrients necessary for the growth of microorganisms. The 13C label in the glucose allows for the tracking of carbon utilization in these organisms .

Internal Standard

D-[4-13C]Glucose can also be used as an internal standard in various analytical techniques . An internal standard is a known compound that is added to a sample in a known amount and used as a reference in the analysis. The 13C label allows for the accurate quantification of glucose in a sample .

Production of D-Gluconic Acid

D-[4-13C]Glucose can be used in the production of D-gluconic acid . Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which is then non-enzymatically hydrolyzed to D-gluconic acid . This process is of interest in different industrial areas .

Metabolic Flux Analysis

D-[4-13C]Glucose can be used in metabolic flux analysis . This is a method for analyzing the flow of metabolites in a cell’s metabolic pathways. The 13C label in the glucose allows for the tracking of carbon flow, providing insights into the cell’s metabolic activity .

Safety And Hazards

Direcciones Futuras

Hyperpolarized 13C MRI, which uses D-[4-13C]Glucose, allows real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CDAWROFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467202 | |

| Record name | D-[4-13C]Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[4-13C]Glucose | |

CAS RN |

84270-10-0 | |

| Record name | D-[4-13C]Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?

A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].

Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?

A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

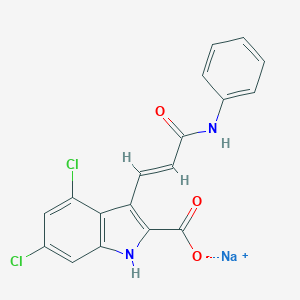

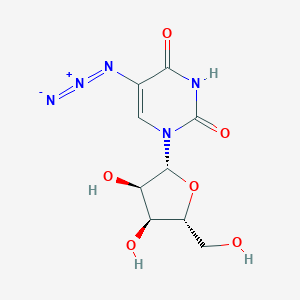

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

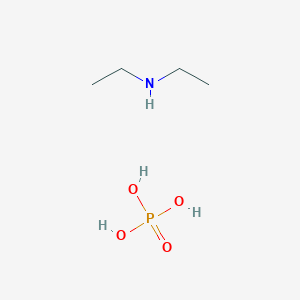

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)